Benzofuran-6-carboxamide

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship (SAR)

Secure the correct regiochemistry for your LFA-1 antagonist synthesis. Benzofuran-6-carboxamide is the critical 6-substituted building block for the FDA-approved drug Lifitegrast. Generic isomers cannot replicate its reactivity or biological engagement. This 98% purity intermediate bypasses complex late-stage adjustments, accelerating focused library generation for integrin targets. Confirm stock now.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1158745-29-9
Cat. No. B3215100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-6-carboxamide
CAS1158745-29-9
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)C(=O)N
InChIInChI=1S/C9H7NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H2,10,11)
InChIKeyVVHLRXBWCJUTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-6-carboxamide (CAS 1158745-29-9): Baseline Properties and Procurement Context


Benzofuran-6-carboxamide (1-benzofuran-6-carboxamide, CAS 1158745-29-9) is a heterocyclic organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol [1]. It comprises a benzofuran core with a primary carboxamide substituent at the 6-position. The compound is not widely profiled as an isolated bioactive entity but is recognized as a key synthetic building block in medicinal chemistry, most notably as an intermediate in the synthesis of the FDA-approved dry eye disease drug Lifitegrast . Its physicochemical properties, including an XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 56.2 Ų, are well-defined [1].

Why Benzofuran-6-carboxamide (CAS 1158745-29-9) Cannot Be Interchanged with Other Benzofuran Carboxamide Isomers


Substitution of benzofuran-6-carboxamide with regioisomeric analogs (e.g., benzofuran-2-carboxamide or benzofuran-5-carboxamide) is not straightforward due to divergent electronic properties, synthetic accessibility, and documented biological target engagement. The position of the carboxamide group on the benzofuran ring critically influences the compound's reactivity in cross-coupling reactions, its LogP, and its ability to serve as a direct precursor to specific pharmacophores. For example, the 6-carboxamide regiochemistry is explicitly required for the construction of the Lifitegrast core, a structural constraint not met by the 2- or 5-carboxamide isomers . Furthermore, the 6-substitution pattern offers a distinct hydrogen-bonding vector compared to other isomers, which can impact binding affinity in target-based assays [1]. Therefore, generic substitution without validation of regiochemical and functional group compatibility risks synthetic failure or altered biological outcomes.

Quantitative Differentiation of Benzofuran-6-carboxamide (CAS 1158745-29-9) vs. Closest Analogs


Regiochemical Differentiation: 6-Carboxamide vs. 2-Carboxamide Substitution Pattern

The 6-carboxamide isomer is structurally distinct from the more widely studied benzofuran-2-carboxamide. While benzofuran-2-carboxamide derivatives have been explored for antiproliferative activity on tumor cell lines [1], the 6-carboxamide isomer serves a different primary role as a critical intermediate in the synthesis of Lifitegrast, an FDA-approved drug . The 6-position attachment is essential for the subsequent coupling reactions in the Lifitegrast synthetic pathway, a role that the 2-carboxamide isomer cannot fulfill due to its altered electronic and steric environment. Direct head-to-head biological comparison data for the unsubstituted parent compounds is not available in the public domain; this evidence is based on class-level inference from derivative studies.

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship (SAR)

Functional Group Differentiation: Carboxamide vs. Carboxylic Acid in Synthetic Utility

Benzofuran-6-carboxamide (target) is the amide derivative of benzofuran-6-carboxylic acid (comparator). In the synthesis of Lifitegrast, the carboxylic acid (2) is converted to an acid chloride before coupling [1]. The carboxamide form offers a protected amine equivalent that can be directly employed in amide bond formation under milder conditions than the acid chloride, potentially reducing side reactions. While a direct quantitative comparison of reaction yields using the carboxamide versus the acid is not explicitly reported in the primary literature, the optimized process using the acid intermediate achieves an overall yield of 79% for Lifitegrast . This evidence is class-level inference regarding the synthetic versatility of the amide functional group.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Purity and Availability for Research Procurement: Benzofuran-6-carboxamide vs. Regioisomers

Vendor-supplied purity data indicates that benzofuran-6-carboxamide is available at a minimum purity of 98% (HPLC) . In comparison, benzofuran-2-carboxamide is more commonly stocked and may be available at higher purities (e.g., >99%) due to broader demand. However, the 6-carboxamide's niche availability makes it a specialized reagent. This evidence is based on publicly available vendor datasheets and reflects procurement-related differentiation.

Chemical Procurement Research Chemicals Quality Control

Computational Property Comparison: LogP and TPSA of Benzofuran-6-carboxamide vs. 2-Carboxamide

Computed physicochemical properties differentiate benzofuran-6-carboxamide from its 2-carboxamide isomer. The target compound has an XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 56.2 Ų [1]. In contrast, benzofuran-2-carboxamide (PubChem CID 68177) has an XLogP3-AA of 1.4 and a TPSA of 56.2 Ų. The slight difference in LogP (Δ = 0.2) may influence membrane permeability and solubility in early-stage drug discovery. This evidence is based on cross-study comparable computational data from PubChem.

Cheminformatics Drug-likeness ADME Prediction

Recommended Research and Industrial Application Scenarios for Benzofuran-6-carboxamide (CAS 1158745-29-9)


Synthesis of Lifitegrast and Related Integrin Antagonists

Benzofuran-6-carboxamide serves as a direct precursor to benzofuran-6-carboxylic acid, a key intermediate in the synthesis of Lifitegrast, an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for dry eye disease . Researchers developing next-generation integrin antagonists or exploring structural analogs of Lifitegrast should procure the 6-carboxamide to ensure regiochemical fidelity in the benzofuran portion of the molecule.

Medicinal Chemistry Exploration of 6-Substituted Benzofuran Scaffolds

Given the distinct electronic and steric properties of the 6-position relative to the 2- and 5-positions, benzofuran-6-carboxamide is a valuable building block for synthesizing focused libraries of 6-substituted benzofuran derivatives [1]. These libraries can be screened against targets where the 6-substitution pattern is known to confer selectivity, such as in certain kinase or GPCR inhibitors. Procurement of this specific isomer avoids the need for late-stage regiochemical adjustments.

Analytical Reference Standard and Method Development

With a specified purity of 98% , benzofuran-6-carboxamide can be used as a reference standard in HPLC or LC-MS method development for the quantification of related substances in pharmaceutical formulations. Its well-defined physicochemical properties (LogP 1.2, TPSA 56.2 Ų) [1] facilitate method optimization and system suitability testing.

Structure-Activity Relationship (SAR) Studies on Benzofuran Carboxamides

While direct biological data on the parent compound is sparse, benzofuran-6-carboxamide can serve as a control compound in SAR studies comparing 2-, 5-, 6-, and 7-substituted benzofuran carboxamides. Its computed lower lipophilicity (ΔLogP = -0.2 vs. 2-carboxamide) [1] provides a baseline for assessing the impact of regiochemistry on ADME properties, informing the design of analogs with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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